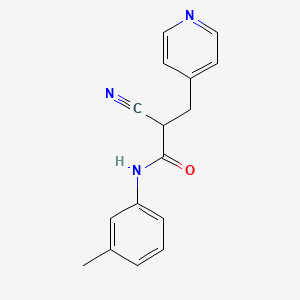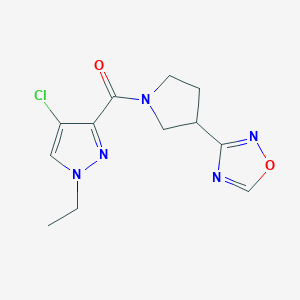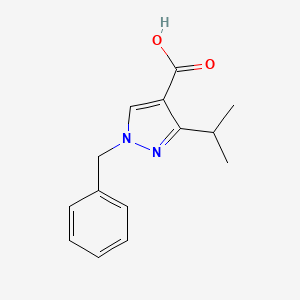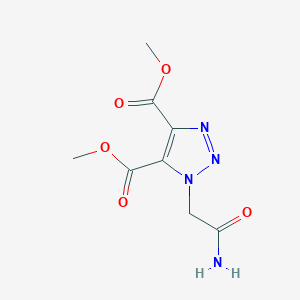
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine derivatives, such as “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide”, are part of a larger class of compounds known as diazines . Diazines are a type of heterocyclic aromatic organic compound with two nitrogen atoms in the six-membered ring . They are used in a wide range of pharmacological applications .
Molecular Structure Analysis
The molecular structure of diazines involves a six-membered ring with two nitrogen atoms . The exact structure of “this compound” would depend on the positions of the chlorine, hydroxyethyl, and propyl groups on the pyridazine ring.Chemical Reactions Analysis
The chemical reactions involving diazines can be quite diverse, depending on the specific compound and the conditions under which the reactions occur . They can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of diazines depend on their specific structure. Factors that can influence these properties include the nature and position of substituent groups on the diazine ring .Applications De Recherche Scientifique
Degradation of Persistent Compounds
Studies on chlorotriazine pesticides, which share a chlorinated pyridazine component, highlight the degradation of these persistent environmental contaminants through advanced oxidation processes. This research suggests potential applications in environmental remediation, where compounds like "6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide" might be involved in degrading pollutants or as models for understanding degradation pathways (Lutze et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Research on compounds with similar structures indicates their potential as enzyme inhibitors, such as the inhibition of the interleukin-1β converting enzyme (ICE), which plays a role in inflammatory processes. This suggests that "this compound" could be explored for its therapeutic potential in inflammation or other disease processes where enzyme inhibition is beneficial (Dolle et al., 1997).
Material Science and Biomineralization
In material science, research on carboxylate-containing polyamides indicates the role of similar compounds in the formation and stabilization of complex structures, such as calcium complexes. This suggests possible applications in developing new materials or studying biomineralization processes (Ueyama et al., 1998).
Antimicrobial and Antitumor Agents
Compounds with the pyridazine core have been explored for their antimicrobial and antitumor activities. This indicates potential research directions for "this compound" in the development of new pharmaceuticals or as a model compound for studying mechanisms of action (Rajput & Sharma, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-5-14(6-7-15)10(16)8-3-4-9(11)13-12-8/h3-4,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXOXLZFYTWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)





![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
